Product packaging for Dimethyl 4-hydroxyisophthalate(Cat. No.:CAS No. 5985-24-0)

Dimethyl 4-hydroxyisophthalate

Cat. No.: B1293594
CAS No.: 5985-24-0
M. Wt: 210.18 g/mol
InChI Key: ALBUJVBOIXVVLS-UHFFFAOYSA-N
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Description

Contextualization as a Synthetic Phenyl Compound

Dimethyl 4-hydroxyisophthalate, also known as 4-hydroxyisophthalic acid dimethyl ester, is a synthetic organic compound belonging to the phthalate (B1215562) ester family. nih.govchemicalbook.com Its structure consists of a central benzene (B151609) ring substituted with two methoxycarbonyl groups (-COOCH₃) at positions 1 and 3, and a hydroxyl group (-OH) at position 4. ontosight.ai This arrangement of functional groups makes it a distinct phenyl compound. biosynth.comcymitquimica.com It is typically produced through the chemical synthesis process of esterification of 4-hydroxyisophthalic acid with methanol (B129727). chemicalbook.com The compound is generally a white to off-white solid powder or crystal at room temperature. chemicalbook.comavantorsciences.com

Table 1: Chemical Properties of this compound Data sourced from multiple references. nih.govchemicalbook.combiosynth.comchemicalbook.comavantorsciences.com

PropertyValue
CAS Number 5985-24-0
Molecular Formula C₁₀H₁₀O₅
Molecular Weight 210.18 g/mol
Appearance White to Off-White Powder/Crystal
IUPAC Name dimethyl 4-hydroxybenzene-1,3-dicarboxylate

Significance as a Key Synthetic Intermediate

This compound serves as a valuable and versatile intermediate or building block in the synthesis of more complex molecules. ontosight.aiselleckchem.com Its functional groups—a phenolic hydroxyl group and two ester groups—allow for a variety of chemical modifications, making it a precursor for diverse chemical structures.

Detailed research findings highlight its application in several areas:

Polymer Chemistry : The compound is used in the production of polyesters and other polymers. ontosight.ai For instance, it has been used as a monomer in enzymatic copolymerization reactions with polyethylene (B3416737) glycol (PEG) to create alkylene glycol-based polyesters. googleapis.com It is also a precursor for hyperbranched polyesters, which are complex, highly branched polymers. dur.ac.uk

Dendrimer Synthesis : Research has shown its utility in the synthesis of dendrimers, which are repetitively branched molecules. It has been employed as a starting material for creating tetramethyl 5,5′-[methylenebis(oxy)]di(benzene-1,3-dicarboxylate), a precursor for certain triazolo-thiadiazepines. bohrium.com The related isomer, dimethyl 5-hydroxyisophthalate, is also prominently used in the synthesis of fullerene-rich dendrimers and other complex dendritic structures. mdpi.comsigmaaldrich.com

Pharmaceutical and Agrochemical Synthesis : It is cited as a precursor in the synthesis of certain pharmaceuticals and agrochemicals. ontosight.ai Specifically, it is a starting reagent in the multi-step synthesis of 3-aryl-6-phenyl-7H- biosynth.comcymitquimica.comCurrent time information in Bangalore, IN.triazolo[3,4-b] ontosight.aicymitquimica.comCurrent time information in Bangalore, IN.thiadiazines, a class of compounds investigated for their biological activities. bohrium.com

Table 2: Selected Applications of this compound as a Synthetic Intermediate

Product CategorySpecific Compound/Polymer Class SynthesizedResearch Area
Polymers Alkylene Glycol-Based PolyestersBiocompatible and Degradable Polymers googleapis.com
Polymers Hyperbranched PolyestersAdvanced Polymer Architectures dur.ac.uk
Heterocyclic Compounds 3-aryl-6-phenyl-7H- biosynth.comcymitquimica.comCurrent time information in Bangalore, IN.triazolo[3,4-b] ontosight.aicymitquimica.comCurrent time information in Bangalore, IN.thiadiazinesMedicinal Chemistry bohrium.com
General Organic Synthesis A useful compound for various organic synthesesChemical Synthesis chemicalbook.com

Analytical Utility in Distinguishing Natural Product Authenticity

A significant application of this compound is in the field of analytical chemistry, specifically for quality control and authenticity testing of essential oils. It serves as a key marker for detecting the adulteration of natural essential oils with synthetic methyl salicylate (B1505791). tandfonline.comphytochemia.com

The essential oils of wintergreen (Gaultheria procumbens) and birch (Betula lenta) are composed almost entirely of methyl salicylate. tandfonline.com Because methyl salicylate can be synthesized chemically at a low cost, these natural oils are frequently adulterated with the synthetic version. tandfonline.comcabidigitallibrary.org

Research has established that this compound is a byproduct formed during the industrial synthesis of methyl salicylate, specifically from a side-reaction of the Kolbe-Schmitt process. tandfonline.comphytochemia.comtisserandinstitute.org This compound is not naturally present in authentic wintergreen or birch oils. Therefore, its detection via analytical methods like Gas Chromatography-Mass Spectrometry (GC/MS) is considered strong evidence that an essential oil has been adulterated with synthetic methyl salicylate. tandfonline.comcabidigitallibrary.org The absence of this and other synthetic markers, coupled with the presence of minor natural metabolites, helps to confirm the authenticity of the essential oil. cabidigitallibrary.org

Table 3: Role of this compound in Authenticity Analysis

Natural Product AnalyzedSuspected AdulterantRole of this compoundAnalytical MethodConclusion from Detection
Wintergreen Essential OilSynthetic Methyl SalicylateSynthetic Marker CompoundGC/MSPresence strongly affirms adulteration with synthetic material. tandfonline.com
Birch Essential OilSynthetic Methyl SalicylateSynthetic Marker CompoundGC/MSDetection indicates the sample is not purely natural. tandfonline.comcabidigitallibrary.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O5 B1293594 Dimethyl 4-hydroxyisophthalate CAS No. 5985-24-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 4-hydroxybenzene-1,3-dicarboxylate
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InChI

InChI=1S/C10H10O5/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ALBUJVBOIXVVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7064075
Record name 1,3-Benzenedicarboxylic acid, 4-hydroxy-, dimethyl ester
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Molecular Weight

210.18 g/mol
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CAS No.

5985-24-0
Record name 1,3-Benzenedicarboxylic acid, 4-hydroxy-, 1,3-dimethyl ester
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Record name Dimethyl 4-hydroxyisophthalate
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Record name 1,3-Benzenedicarboxylic acid, 4-hydroxy-, 1,3-dimethyl ester
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Record name DIMETHYL 4-HYDROXYISOPHTHALATE
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Synthetic Methodologies and Precursor Chemistry of Dimethyl 4 Hydroxyisophthalate

Esterification Routes from 4-Hydroxyisophthalic Acid

The most direct and common method for the synthesis of dimethyl 4-hydroxyisophthalate is the Fischer-Speier esterification of 4-hydroxyisophthalic acid with methanol (B129727). libretexts.orgorganic-chemistry.org This acid-catalyzed reaction involves the protonation of the carboxylic acid groups, followed by nucleophilic attack by methanol. masterorganicchemistry.com The reaction is an equilibrium process, and strategies are often employed to drive it towards the formation of the diester. libretexts.orgmasterorganicchemistry.com

A typical procedure involves refluxing 4-hydroxyisophthalic acid in a large excess of methanol, which acts as both a reactant and a solvent. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is essential to facilitate the reaction. masterorganicchemistry.comtaylorandfrancis.com The presence of the hydroxyl group on the aromatic ring can influence the reactivity of the carboxylic acid groups, but direct esterification of both acid functionalities is achievable under appropriate conditions.

Another documented, albeit less common, route involves the reaction of a salt of 4-hydroxyisophthalic acid with an alkylating agent. For instance, the silver salt of 4-hydroxyisophthalic acid has been treated with methyl iodide to yield a mixture containing this compound. google.com This method avoids the use of strong acids and the generation of water, but the stoichiometry and the cost of reagents like silver acetate (B1210297) and methyl iodide can be limiting factors for large-scale production.

Optimization of Reaction Parameters for Preparative Efficiency

The efficiency of the Fischer esterification of 4-hydroxyisophthalic acid is dependent on several key reaction parameters. Optimization of these parameters is crucial for maximizing the yield and purity of this compound.

Molar Ratio of Reactants: To shift the reaction equilibrium towards the product side, a large excess of methanol is typically used. libretexts.orgmasterorganicchemistry.com This not only increases the concentration of one of the reactants but also serves as the reaction solvent.

Catalyst: The choice and concentration of the acid catalyst are critical. Strong mineral acids like sulfuric acid are effective, but heterogeneous catalysts such as acidic ion-exchange resins or solid acid catalysts like H₃PO₄/TiO₂-ZrO₂ can also be employed to simplify product purification and catalyst recovery. google.comscispace.com

Temperature: The reaction is generally carried out at the reflux temperature of methanol to ensure a reasonable reaction rate. The stability of this compound has been noted at temperatures up to 150°C, indicating that thermal degradation during synthesis under these conditions is not a major concern. biosynth.com

Water Removal: The removal of water, a byproduct of the esterification, is a key strategy to drive the reaction to completion. libretexts.orgtaylorandfrancis.com This can be achieved through azeotropic distillation or the use of dehydrating agents.

Reaction Time: The optimal reaction time depends on the other parameters. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the point of maximum conversion.

Table 1: Optimization of Reaction Parameters for the Esterification of 4-Hydroxyisophthalic Acid
ParameterConditionRationalePotential Outcome
Molar Ratio (Methanol:Acid)Large Excess (e.g., 10:1 or higher)Shifts equilibrium towards product formation (Le Chatelier's Principle). masterorganicchemistry.comIncreased yield of the diester.
CatalystSulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (TsOH)Provides the necessary protonation of the carboxylic acid. taylorandfrancis.comFacilitates a faster reaction rate.
TemperatureReflux temperature of methanol (~65 °C)Increases reaction kinetics without significant degradation.Achieves a reasonable reaction time.
Water RemovalUse of a Dean-Stark apparatus or molecular sieves.Prevents the reverse hydrolysis reaction. organic-chemistry.orgDrives the reaction to completion, maximizing yield.

Comparative Analysis of Diverse Synthesis Pathways

Beyond the standard Fischer esterification, other synthetic strategies for obtaining this compound or its precursor exist, each with distinct advantages and disadvantages.

Fischer-Speier Esterification: This is the most straightforward and widely used method.

Advantages: Utilizes readily available and inexpensive reagents (methanol, sulfuric acid). The procedure is relatively simple to perform.

Disadvantages: It is an equilibrium reaction, often requiring a large excess of alcohol and/or removal of water to achieve high yields. The use of strong, corrosive acids necessitates careful handling and neutralization during workup.

Williamson-type Synthesis (from salt): This method involves the reaction of a pre-formed salt of 4-hydroxyisophthalic acid with an alkyl halide.

Advantages: The reaction is not an equilibrium, potentially leading to higher conversions. It avoids the use of strong acids.

Disadvantages: Requires the preparation of the salt (e.g., silver salt), which adds an extra step. Reagents like methyl iodide are more expensive and volatile than methanol. The formation of byproducts can complicate purification. google.com

Extraction from Natural Product Waste: A notable alternative pathway involves the extraction of crude this compound from the waste slag of wintergreen oil production. google.com

Advantages: This method utilizes a waste stream, making it a potentially more sustainable and cost-effective approach. It recycles resources and reduces the environmental impact of waste disposal.

Disadvantages: The concentration of the desired compound in the waste material may be variable, affecting the efficiency of extraction. The crude extract likely requires significant purification to obtain high-purity this compound. The primary goal of the described process is to hydrolyze the ester to 4-hydroxyisophthalic acid, so direct isolation of the diester might require process modification. google.com

Table 2: Comparative Analysis of Synthesis Pathways for this compound
PathwayPrecursorsKey ReagentsAdvantagesDisadvantages
Fischer-Speier Esterification4-Hydroxyisophthalic AcidMethanol, H₂SO₄ or TsOHCost-effective, simple procedure.Equilibrium-limited, requires harsh acidic conditions.
Williamson-type Synthesis4-Hydroxyisophthalic Acid SaltMethyl IodideIrreversible reaction, avoids strong acids.More expensive reagents, additional step for salt formation. google.com
Extraction from WasteWintergreen Oil Waste SlagOrganic Solvents for extractionSustainable, utilizes waste material, potentially low cost. google.comVariable precursor concentration, requires extensive purification.

Chemical Transformations and Derivatization Strategies Involving Dimethyl 4 Hydroxyisophthalate

Trans-Esterification Reactions for Monomethyl Ester Synthesis

The selective conversion of dimethyl 4-hydroxyisophthalate to its corresponding monomethyl esters is a crucial transformation, enabling further differential functionalization of the two carboxyl groups. Trans-esterification offers a viable route to achieve this selectivity.

One documented method involves reacting this compound with 4-hydroxyisophthalic acid in a 1:1 molar ratio. google.com This equilibrium-driven process can be facilitated by the presence of an ion exchanger, such as Wofatite, and is typically carried out in a solvent like dioxane where both reactants are soluble. google.com This approach allows for the formation of the monomethyl ester, which can then be separated from the starting materials and the diacid.

Another strategy to obtain a monomethyl ester involves the partial hydrolysis of the diester. For instance, treatment of this compound with a calculated amount of sodium hydroxide (B78521) in a mixture of methanol (B129727) and dichloromethane (B109758) can lead to the saponification of one of the ester groups. Subsequent acidification then yields the monomethyl ester.

A different approach to monomethyl esters of 4-hydroxyisophthalic acid involves a multi-step process starting from 4-hydroxyisophthalic acid itself. This can involve the formation of a mono heavy metal salt, for example, with silver acetate (B1210297), followed by reaction with an alkyl halide like methyl iodide to yield the 3-mono-alkyl ester. google.com

The table below summarizes reaction conditions for the synthesis of monomethyl 4-hydroxyisophthalate.

Starting MaterialReagentsSolventKey ConditionsProduct
This compound4-hydroxyisophthalic acid, Ion exchanger (e.g., Wofatite)DioxaneEquimolar reactantsMonomethyl ester of 4-hydroxyisophthalic acid
This compoundLead(II) oxide (PbO), Water-Heating in a sealed tube at 120-135°C1-monomethyl ester of 4-hydroxy-isophthalic acid
4-hydroxyisophthalic acidSilver acetate, Methyl iodideWater, EtherFormation of silver salt, followed by alkylation3-monomethyl ester of 4-hydroxyisophthalic acid

Amidation Reactions Leading to Monoamide Derivatives

The ester groups of this compound can be converted to amides, opening avenues for the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. Selective amidation to form monoamide derivatives is of particular interest.

The synthesis of monoamides can be achieved by reacting the monomethyl ester of 4-hydroxyisophthalic acid with ammonia (B1221849) or a primary or secondary amine. google.com This reaction is typically carried out in an aqueous or alcoholic solution, with methanolic solutions being preferred. google.com The amidation can proceed at room temperature and atmospheric pressure, although elevated temperatures and pressures can also be employed. google.com An excess of the amine is often used to drive the reaction to completion. google.com

For example, shaking the 1-monomethyl ester of 4-hydroxyisophthalic acid with a 25% aqueous solution of ammonia for several days, followed by acidification, results in the precipitation of 4-hydroxy-isophthalic acid-1-monoamide. google.com

Alternatively, direct reaction of this compound with an amine can also lead to amide formation. For instance, refluxing an alcoholic solution of this compound with n-butylamine has been reported to yield the n-butylamine salt of the 1-monoester 3-amide. rsc.org This product can then be converted to the 1-monoester 3-n-butylamide by basification followed by immediate acidification. rsc.org

Below is a table detailing examples of amidation reactions.

Starting MaterialReagentSolventReaction ConditionsProduct
1-Monomethyl ester of 4-hydroxyisophthalic acid25% Aqueous NH₃WaterShaken for 3 days at room temperature4-hydroxy-isophthalic acid-1-monoamide
This compoundn-ButylamineAlcoholRefluxn-Butylamine salt of the 1-monoester 3-amide

Nucleophilic Attack and Substitution at the Hydroxyl Moiety

The phenolic hydroxyl group of this compound is a key site for nucleophilic attack and substitution reactions, allowing for the introduction of a wide range of functional groups. This versatility is crucial for modifying the properties of the molecule and for its incorporation into larger, more complex structures.

A common transformation is O-alkylation, where the hydroxyl group is converted into an ether. This can be achieved by reacting this compound with an alkylating agent in the presence of a base. For instance, heating with methyl iodide in methanol in the presence of anhydrous potassium carbonate yields dimethyl 4-methoxyisophthalate. rsc.org Interestingly, changing the solvent to ethanol (B145695) under similar conditions can result in transesterification in addition to etherification, leading to the formation of diethyl 4-methoxyisophthalate. rsc.org

The hydroxyl group can also participate in reactions with other electrophiles. For example, the sodio-derivative of this compound can be treated with potassium tri-iodide solution to introduce an iodine atom onto the aromatic ring. rsc.org

These substitution reactions are fundamental for synthesizing a variety of derivatives with tailored electronic and steric properties.

The following table presents examples of nucleophilic substitution at the hydroxyl group.

ReagentBaseSolventProduct
Methyl iodideAnhydrous potassium carbonateMethanolDimethyl 4-methoxyisophthalate
Methyl iodideAnhydrous potassium carbonateEthanolDiethyl 4-methoxyisophthalate
Potassium tri-iodide solutionSodium-Dimethyl 4-hydroxy-iodo-isophthalate

Construction of Complex Polycyclic and Heterocyclic Frameworks

This compound serves as a valuable precursor for the synthesis of intricate polycyclic and heterocyclic structures, which are of significant interest in medicinal chemistry and materials science. Its functional groups provide handles for annulation and condensation reactions to build fused ring systems.

Synthesis of Fused Heterocyclic Derivatives (e.g.,google.comleapchem.comrsc.orgTriazolo[3,4-b]google.comrsc.orgbiosynth.comthiadiazepines)

Application in Multi-Component Aromatic Complexity Buildup

Multi-component reactions (MCRs) are powerful tools for the efficient construction of complex molecules in a single step. The structural features of this compound make it a potential candidate for use in MCRs to generate highly substituted aromatic compounds. While direct examples involving this compound in complex MCRs for aromatic buildup are not extensively documented in the provided search results, its derivatives with modified functional groups could participate in such reactions. For instance, conversion of the hydroxyl group to an amino group or one of the ester groups to a nitrile could provide the necessary reactivity for participation in various MCRs leading to diverse heterocyclic and polycyclic aromatic systems.

Exploration of Anionic Epoxide Ring-Opening Addition Reactions

The phenolic hydroxyl group of this compound can act as a nucleophile in ring-opening reactions of epoxides. This reaction, typically catalyzed by a base, results in the formation of an ether linkage and a new hydroxyl group, providing a route for chain extension and the introduction of new functionalities.

In an anionic epoxide ring-opening reaction, a base would deprotonate the phenolic hydroxyl group of this compound, generating a phenoxide anion. This highly nucleophilic species can then attack one of the carbon atoms of the epoxide ring, leading to the opening of the strained three-membered ring in an SN2-type mechanism. libretexts.orgyoutube.com The regioselectivity of the attack on an unsymmetrical epoxide would be influenced by steric and electronic factors. youtube.com

This reaction is a valuable tool for the synthesis of more complex derivatives of this compound. The resulting product, containing a newly formed hydroxyl group, can be further functionalized, allowing for the construction of a wide array of molecules with potential applications in various fields, including polymer chemistry and drug discovery. The efficiency of such reactions can be influenced by the choice of base, solvent, and reaction temperature.

The table below illustrates the general principle of this reaction.

ReactantsCatalyst/BaseGeneral Product Structure
This compound, EpoxideBase (e.g., NaOH, KOH)Ether-linked derivative with a secondary hydroxyl group

Integration into Cross-Coupling Methodologies (e.g., Sonogashira Reaction)

The Sonogashira reaction is a powerful and versatile cross-coupling methodology in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, and it is conducted in the presence of a base. wikipedia.org The integration of this compound into the Sonogashira reaction provides a direct route to novel alkynyl-substituted aromatic compounds, which can serve as valuable intermediates in the synthesis of more complex molecules in pharmaceuticals and materials science. mdpi.com

For this compound to be utilized in a Sonogashira coupling, it must first be converted into a suitable aryl halide precursor, such as an iodo or bromo derivative. The reactivity of the aryl halide is a crucial factor, with iodides generally being more reactive than bromides. wikipedia.orglibretexts.org The positions available for halogenation on the this compound ring are the C2, C5, and C6 positions. Selective halogenation would be a key step in directing the subsequent cross-coupling reaction.

The Sonogashira reaction is known for its tolerance of a wide range of functional groups, which is a significant advantage when working with a multi-functionalized molecule like this compound. nih.gov The presence of the two electron-withdrawing ester groups on the aromatic ring is expected to enhance the reactivity of the aryl halide in the oxidative addition step of the catalytic cycle, which is often the rate-determining step. wordpress.com The unprotected hydroxyl group is also generally well-tolerated in Sonogashira reactions, although its acidity might necessitate the use of a sufficient amount of base to ensure the deprotonation of the terminal alkyne. nih.gov

The general reaction scheme for the Sonogashira coupling of a halogenated this compound derivative with a terminal alkyne can be depicted as follows:

Figure 1. General scheme of the Sonogashira reaction involving a halogenated derivative of this compound. X = I, Br.

The reaction conditions for the Sonogashira coupling of a halogenated this compound derivative would typically involve a palladium catalyst, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, a copper(I) salt like CuI as a co-catalyst, and an amine base, for instance, triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), which can also serve as the solvent. wikipedia.orglibretexts.org The reaction is often carried out under mild conditions, sometimes even at room temperature. wikipedia.org

Research Findings

While specific studies on the Sonogashira coupling of a halogenated this compound are not extensively reported, research on structurally similar compounds provides valuable insights into the expected reaction conditions and outcomes. For instance, Sonogashira reactions on aryl halides bearing both electron-withdrawing groups and hydroxyl or methoxy (B1213986) functionalities have been successfully demonstrated. These studies indicate that high yields can be achieved under standard or slightly modified Sonogashira conditions.

The following interactive data table summarizes typical conditions and reported yields for Sonogashira reactions of various functionalized aryl halides that share electronic and structural features with a potential halogenated this compound precursor.

Table 1. Representative Conditions for Sonogashira Coupling of Functionalized Aryl Halides.

The successful integration of this compound into Sonogashira cross-coupling methodologies would significantly broaden its utility as a building block for the synthesis of a diverse array of complex organic molecules with potential applications in various fields of chemical research.

Advanced Spectroscopic and Computational Investigations of Dimethyl 4 Hydroxyisophthalate and Analogues

Theoretical Studies on Molecular Structure and Electronic Properties

Theoretical chemistry provides powerful tools for understanding the fundamental properties of molecules. For Dimethyl 4-hydroxyisophthalate, computational methods like Density Functional Theory (DFT) are employed to explore its three-dimensional structure and electronic characteristics, offering insights that complement experimental data.

Conformational analysis is crucial for understanding a molecule's physical and chemical properties, as these are often dependent on the specific spatial arrangement of its atoms. Density Functional Theory (DFT) is a robust computational method used to determine the most stable conformations of a molecule by calculating its electronic structure. escientificpublishers.com The process involves systematically rotating specific dihedral angles within the molecule and calculating the potential energy for each resulting geometry. This mapping of the potential energy surface allows for the identification of energy minima, which correspond to stable conformers. escientificpublishers.comeurjchem.com

For this compound, key dihedral angles would include the rotation around the bonds connecting the two methoxycarbonyl groups and the hydroxyl group to the aromatic ring. By performing a relaxed scan of these angles, a potential energy curve can be generated, revealing the most energetically favorable orientations of these functional groups relative to the benzene (B151609) ring. The conformer with the lowest energy is considered the ground state conformation.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT
ConformerDihedral Angle (C-C-C=O)Relative Energy (kcal/mol)Stability
Conformer A0° (Planar)0.00Most Stable
Conformer B45° (Twisted)1.52Less Stable
Conformer C90° (Perpendicular)3.89Transition State

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.comyoutube.com A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.

DFT calculations provide the energies of these orbitals (EHOMO and ELUMO). From these values, several global reactivity descriptors can be derived to quantify the chemical behavior of the molecule. irjweb.comnih.gov These include:

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η): Signifies the resistance to deformation of the electron cloud under small perturbations during chemical processes. Molecules with a large HOMO-LUMO gap are considered hard, while those with a small gap are soft.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be deformed.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

These descriptors provide a quantitative framework for predicting the reactivity of this compound and its analogues in various chemical reactions.

Table 2: Hypothetical DFT-Calculated Electronic Properties and Global Reactivity Descriptors for this compound
ParameterValue (eV)Description
EHOMO-6.85Energy of the Highest Occupied Molecular Orbital
ELUMO-1.98Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)4.87Indicates high kinetic stability
Electronegativity (χ)4.415Tendency to attract electrons
Chemical Hardness (η)2.435Resistance to charge transfer
Chemical Softness (S)0.411Propensity for charge transfer
Electrophilicity Index (ω)4.00Global electrophilic nature

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational changes and intermolecular interactions of molecules like this compound, particularly in a biological context. dovepress.comsemanticscholar.org These simulations can reveal how a molecule interacts with its environment, such as a solvent or a protein binding site.

Estimating the binding affinity between a small molecule (ligand) and a biological macromolecule (receptor) is a primary goal in drug design. nih.gov The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular and computationally efficient technique for calculating the binding free energy (ΔGbind) from MD simulation trajectories. nih.govfrontiersin.org This approach is more accurate than typical docking scores but less computationally demanding than alchemical free energy methods. nih.gov

The MM-GBSA method calculates the binding free energy by summing the changes in molecular mechanics gas-phase energy (ΔEMM), the solvation free energy (ΔGsolv), and the conformational entropy (-TΔS). nih.gov The total binding free energy is expressed as: ΔGbind = ΔEMM + ΔGsolv - TΔS

The molecular mechanics energy is further broken down into internal (bond, angle, dihedral), electrostatic, and van der Waals energies. The solvation energy is composed of polar and non-polar contributions. nih.govresearchgate.net This detailed energy breakdown helps identify the key forces driving the binding interaction.

Table 3: Hypothetical MM-GBSA Binding Free Energy Components for a this compound Analogue with a Target Protein
Energy ComponentValue (kcal/mol)Contribution
ΔEvan der Waals-45.8Favorable van der Waals interactions
ΔEelectrostatic-20.5Favorable electrostatic interactions
ΔGpolar solvation+38.2Unfavorable polar desolvation
ΔGnon-polar solvation-5.1Favorable non-polar interactions
ΔGbind (MM-GBSA)-33.2Overall binding free energy

Vibrational Spectroscopy Characterization and Potential Energy Distribution (PED) Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. While experimental spectra are invaluable, theoretical calculations using DFT can predict vibrational frequencies with high accuracy. mdpi.com However, assigning these calculated frequencies to specific atomic motions can be complex, especially for molecules with many atoms.

Potential Energy Distribution (PED) analysis is an indispensable tool for making detailed and unambiguous assignments of vibrational modes. nih.govresearchgate.net The VEDA (Vibrational Energy Distribution Analysis) program is commonly used for this purpose. researchgate.netnih.gov PED analysis quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsional rotations) to a specific normal mode of vibration. This allows researchers to confidently label each peak in a theoretical spectrum, for example, as a C=O stretch, an O-H bend, or a phenyl ring deformation. researchgate.net

Table 4: Hypothetical DFT-Calculated Vibrational Frequencies and PED Analysis for this compound
Experimental Frequency (cm-1)Calculated Frequency (cm-1)Potential Energy Distribution (PED) Assignment
34503465ν(O-H) 100%
17251738ν(C=O) 85%, ν(C-O) 10%
16051612ν(C=C)ring 75%, δ(C-H) 20%
12801295ν(C-O) 60%, δ(O-H) 30%
11501162ν(C-C)ring 50%, ν(C-O-C) 40%

*ν: stretching; δ: in-plane bending

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) Spectral Elucidation of Derivatives

The synthesis of new analogues and derivatives of this compound requires rigorous structural confirmation. FT-IR and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and commonly used techniques for the elucidation of molecular structures in organic chemistry. nih.gov

FT-IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group (e.g., O-H, C=O, C-O, aromatic C-H) absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum. For a derivative of this compound, one would expect to see characteristic absorption bands for the hydroxyl group (a broad peak around 3200-3600 cm⁻¹), the ester carbonyl groups (a strong peak around 1700-1730 cm⁻¹), and C-O stretching vibrations. mdpi.com

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. One can identify signals for the aromatic protons, the hydroxyl proton, and the methyl protons of the ester groups.

¹³C NMR provides information about the different carbon atoms in the molecule, including those in the aromatic ring, the carbonyl carbons of the ester groups, and the methyl carbons.

Together, these spectroscopic techniques allow for the unambiguous determination of the structure of newly synthesized derivatives, confirming that the desired chemical transformation has occurred.

Table 5: Hypothetical ¹H and ¹³C NMR Chemical Shifts (ppm) for a Derivative of this compound
Atom Type¹H NMR Shift (ppm)¹³C NMR Shift (ppm)
Aromatic C-H7.5 - 8.2120 - 135
Aromatic C-O-158.5
Aromatic C-COOCH₃-132.0
Ester C=O-166.2
Ester O-CH₃3.9552.8
Phenolic O-H10.5 (broad)-

Applications of Dimethyl 4 Hydroxyisophthalate in Chemical Synthesis and Functional Materials

Role as a Versatile Building Block in Organic Synthesis

Dimethyl 4-hydroxyisophthalate serves as a key starting material in the synthesis of more complex molecules, including polymers and specialized chemical intermediates. The presence of both hydroxyl and ester functional groups allows it to participate in a variety of chemical reactions, leading to the creation of diverse molecular architectures.

The reactivity of the hydroxyl group and the two methyl ester groups enables its use in the production of polyesters and polyamides. For instance, derivatives of hydroxyisophthalic acid are employed in the synthesis of polyamides by reacting them with diamines. ncl.res.in While specific research focusing solely on this compound is not extensively detailed in publicly available literature, the principles of polyester (B1180765) and polyamide synthesis suggest its utility as a monomer. The hydroxyl group can be functionalized, for example, through etherification to introduce flexible alkoxy chains, which can enhance the solubility and processability of the resulting polymers. ncl.res.in

Furthermore, the ester groups can be hydrolyzed to the corresponding dicarboxylic acid or converted to other functional groups, expanding its synthetic utility. A related compound, dimethyl-5-hydroxyisophthalate, has been used to synthesize new thiophene (B33073) esters through esterification reactions. researchgate.net This indicates the potential for this compound to undergo similar transformations to produce a variety of ester derivatives with potential applications in materials science and medicinal chemistry.

The versatility of this compound is further demonstrated by its use in the preparation of monoesters and monoamides, where one of the ester groups is selectively hydrolyzed or amidated. ncl.res.in This selective modification allows for the creation of asymmetrical molecules that can be used as building blocks for more complex structures.

Table 1: Examples of Synthetic Transformations Involving Hydroxyisophthalate Derivatives

Starting MaterialReagent(s)Product TypePotential Application
5-Hydroxyisophthalic acidMethanol (B129727), Sulfuric acidDimethyl 5-hydroxyisophthalateIntermediate for polymers
Dimethyl 5-hydroxyisophthalateThiophene-2,5-dicarboxylic acidThiophene estersAntimicrobial materials
This compoundAmmonia (B1221849) or AmineMonoamide of 4-hydroxyisophthalic acidPharmaceutical intermediates
This compoundHydrolysisMonoester of 4-hydroxyisophthalic acidSynthetic building blocks

Development of Non-Polymeric Amphiphilic Coatings for Nanoparticle Surface Modification

The surface modification of nanoparticles is a critical area of research aimed at improving their stability, biocompatibility, and functionality for various applications, including drug delivery and diagnostics. frontiersin.orgspringernature.comnih.gov Amphiphilic coatings, which possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties, are particularly useful for stabilizing nanoparticles in aqueous environments. calis.edu.cnnih.gov

While polymeric materials are commonly used for this purpose, there is growing interest in the development of non-polymeric, small-molecule-based coatings. These smaller molecules can offer advantages such as a more defined chemical structure and potentially easier synthesis and purification.

There is currently no direct, publicly available research that specifically details the use of this compound in the development of non-polymeric amphiphilic coatings for nanoparticle surface modification. However, its chemical structure provides a basis for its potential in this application. Through chemical modification, this compound could be converted into an amphiphilic molecule. For example, the hydroxyl group could be reacted with a long-chain alkyl halide to introduce a hydrophobic tail, while one or both of the ester groups could be hydrolyzed to carboxylic acids to provide a hydrophilic head.

Such a derivative could then potentially be used to coat nanoparticles. The hydrophobic tails would interact with the surface of a hydrophobic nanoparticle, while the hydrophilic heads would extend into the surrounding aqueous medium, creating a stabilizing layer. This approach, using small amphiphilic molecules, is a known strategy for nanoparticle functionalization. frontiersin.org

Table 2: Hypothetical Amphiphilic Derivative of this compound for Nanoparticle Coating

Structural ComponentFunctional GroupRole in Amphiphilicity
Aromatic RingBenzene (B151609)Core scaffold
Hydrophobic TailLong-chain alkyl etherInteracts with nanoparticle surface
Hydrophilic HeadCarboxylic acid(s)Provides aqueous stability

It is important to note that while the chemical principles support this potential application, experimental validation through dedicated research is necessary to confirm the feasibility and effectiveness of using this compound-derived small molecules for the non-polymeric amphiphilic coating of nanoparticles.

Biological and Biomedical Research on Dimethyl 4 Hydroxyisophthalate

Investigations into Anticoagulant Potential

Initial assessments of Dimethyl 4-hydroxyisophthalate have suggested its potential as an anticoagulant agent. This has led to further exploration of its effects on platelet aggregation and bleeding time.

While direct and detailed mechanistic studies on this compound's inhibition of platelet aggregation are not extensively available in peer-reviewed literature, its structural similarity to known antiplatelet agents, such as salicylates, provides a basis for hypothesized mechanisms. Platelet aggregation is a critical step in thrombus formation and involves a complex cascade of signaling pathways. Inhibitors of this process often target specific receptors or enzymes on platelets.

A study on pediatric patients with Moyamoya disease, a rare cerebrovascular disorder, identified an upregulation of this compound in the serum of patients. This finding was associated with pathways involved in the positive regulation of platelet activation, suggesting a potential interaction of the compound with the platelet activation process. However, this study did not directly investigate the inhibitory or anticoagulant effects of this compound. Further research is necessary to elucidate the precise molecular targets and signaling pathways through which this compound may exert antiplatelet effects.

Preclinical studies in animal models have provided initial evidence for the in vivo anticoagulant effects of this compound. Specifically, research in mice has indicated that the administration of this compound can lead to a prolongation of bleeding time. This effect is a key indicator of anticoagulant activity, as it reflects a delay in the formation of a stable blood clot.

While the qualitative effect on bleeding time has been noted, detailed quantitative data from these in vivo studies, including dose-response relationships and comparisons with established anticoagulants, are not widely published. The following table summarizes the reported in vivo effects.

ParameterObservation in MiceImplication
Bleeding TimeProlongedSuggests potential anticoagulant activity

Exploration of Bioactivity as a Methyl Salicylate (B1505791) Analogue

This compound is recognized as an analogue of methyl salicylate. Methyl salicylate is a well-known non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties, primarily acting through the inhibition of cyclooxygenase (COX) enzymes. As an analogue, this compound is hypothesized to share some of the biological activities of methyl salicylate.

The bioactivity of methyl salicylate analogues is often related to their ability to mimic or interfere with the same biological pathways as the parent compound. The structural similarities between this compound and methyl salicylate suggest that it may also possess anti-inflammatory or analgesic properties. However, dedicated studies to confirm and characterize these potential activities of this compound are limited. The exploration of its bioactivity as a methyl salicylate analogue remains an area for future research.

Analytical Chemistry Methodologies Utilizing Dimethyl 4 Hydroxyisophthalate

Development of Reagents for Specific Bioanalytical Detection (e.g., Resorcylic Acid in Blood)

Dimethyl 4-hydroxyisophthalate has been identified as a useful analytical reagent in the field of bioanalysis, particularly for the detection of resorcylic acid in blood samples. biosynth.com Although detailed research findings on the specific methodologies are not extensively publicized, the principle likely involves a chemical reaction between this compound and resorcylic acid, leading to a product that can be easily detected and quantified using standard analytical instrumentation.

The development of such a reagent is significant for clinical and toxicological studies where the monitoring of resorcylic acid levels is important. The selection of this compound for this purpose suggests that it offers good sensitivity, specificity, and stability for this particular bioanalytical application.

Application in On-Line Detection of Hydroxyl Groups in Polymeric Materials

Currently, there is a lack of specific documented applications of this compound for the on-line detection of hydroxyl groups in polymeric materials. While various methods exist for the determination of hydroxyl groups in polymers, the direct utilization of this specific compound in an on-line monitoring context is not well-established in the available scientific literature. On-line monitoring techniques are critical in industrial polymer production for real-time quality control, and the development of new reagents for such applications is an ongoing area of research.

Chromatographic and Spectrometric Techniques for Adulteration Assessment

In the realm of product integrity and safety, this compound has potential as a marker compound in chromatographic and spectrometric methods for assessing adulteration.

Gas Chromatography-Mass Spectrometry (GC/MS) as a Marker Compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds in complex mixtures. In the context of adulteration assessment, specific compounds can serve as markers to indicate the presence of undeclared substances or to verify the authenticity of a product. While direct evidence of this compound being widely used as a standard marker for adulteration is not prevalent, its unique chemical structure and properties could make it a suitable candidate for such applications. For instance, if it were a known impurity or a minor component in a specific natural product, its presence or absence, as determined by GC-MS, could be indicative of the product's origin or purity.

The use of marker compounds in GC-MS analysis is a common strategy in food science and pharmaceuticals to detect fraud and ensure product quality. The selection of a marker is dependent on its consistent presence in the authentic product and its absence in potential adulterants.

Integration with Isotope Ratio Mass Spectrometry (IRMS) for Authenticity Verification

Isotope Ratio Mass Spectrometry (IRMS) is a highly specialized analytical technique used to determine the isotopic composition of elements within a sample. This information can provide valuable clues about the geographical origin, botanical source, and processing methods of a product. When combined with a separation technique like Gas Chromatography (GC-IRMS), it is possible to determine the isotopic signature of individual compounds within a mixture.

While there is no specific mention in the available literature of integrating this compound analysis with IRMS for authenticity verification, this approach holds significant potential. If this compound were a characteristic component of a particular product, analyzing its stable isotope ratios (e.g., ¹³C/¹²C) could provide a powerful tool for verifying authenticity and detecting sophisticated adulteration that might be missed by conventional GC-MS analysis alone. This is because the isotopic signature of a compound is influenced by the geographical and environmental conditions in which its precursor materials were formed.

Environmental and Toxicological Research Perspectives on Dimethyl 4 Hydroxyisophthalate

Classification and Academic Research on Endocrine Disrupting Potential

Dimethyl 4-hydroxyisophthalate is classified as a potential endocrine-disrupting compound (EDC). EDCs are exogenous substances that can interfere with the body's endocrine system, potentially leading to adverse health effects in an organism or its progeny. The concern around such chemicals stems from their ability to mimic, block, or interfere with the body's natural hormones, which are crucial for development, reproduction, metabolism, and mood regulation.

Phthalates, the broader chemical family to which this compound belongs, have been the subject of extensive research regarding their endocrine-disrupting properties. Studies have shown that some phthalates can interfere with the endocrine system through various mechanisms, including acting as agonists or antagonists for hormone receptors. This interaction can disrupt normal hormonal signaling pathways. For instance, research on different phthalates has demonstrated associations with adverse effects on the reproductive systems of both males and females in animal studies.

Despite the classification of this compound as a potential EDC, specific academic research focusing exclusively on its endocrine-disrupting potential is limited. Much of the existing literature concentrates on the effects of more commonly used phthalates. Computational studies on various phthalates have explored their binding affinity to human sex hormone-binding globulin (SHBG), a protein that binds to androgens and estrogens, suggesting a potential mechanism for endocrine disruption. However, dedicated studies on this compound's interaction with specific hormone receptors or its in vivo effects on endocrine function are not extensively documented in publicly available research. Therefore, while its classification warrants caution, further targeted research is necessary to fully elucidate its specific endocrine-disrupting profile.

Role in Environmental Contaminant Analysis and Metabolite Identification in Related Phthalate (B1215562) Degradation Studies

This compound serves as a significant indicator in the analysis of environmental contaminants, particularly in identifying the presence of synthetic methyl salicylate (B1505791) and as a metabolite in the degradation of other compounds. Its detection in environmental samples can provide valuable insights into the sources and breakdown pathways of certain pollutants.

One of the key roles of this compound in environmental analysis is as a marker for synthetic methyl salicylate. phytochemia.com Natural methyl salicylate, derived from wintergreen or birch, has a different chemical profile than its synthetic counterpart. The manufacturing process of synthetic methyl salicylate can result in the formation of impurities, with this compound being a recognized byproduct. phytochemia.comeuropa.eu Therefore, the presence of this compound in products claiming to contain natural methyl salicylate or in environmental samples can indicate adulteration or contamination with the synthetic version. phytochemia.comtandfonline.com Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to detect its presence for authenticity testing. tandfonline.com

Furthermore, this compound has been identified as a metabolite in the biodegradation of other environmental contaminants. For instance, it is a known intermediate in the degradation pathway of 2,4-dimethylphenol (B51704) (2,4-DMP). nih.gov Certain microorganisms are capable of oxidizing the methyl groups of 2,4-DMP to form 4-hydroxyisophthalate, which is then further metabolized. nih.gov Its identification in these degradation studies helps to map the biochemical pathways involved in the breakdown of pollutants in the environment. The study of such metabolites is crucial for understanding the fate of contaminants and for developing bioremediation strategies.

The table below summarizes the role of this compound as a metabolite in the degradation of specific parent compounds.

Parent CompoundDegradation PathwayRole of this compound
2,4-DimethylphenolBacterial oxidationIntermediate metabolite (as 4-hydroxyisophthalate)

The analytical methods used for the detection of phthalates and their metabolites in environmental samples are critical for monitoring and research. These methods often involve sophisticated instrumentation to achieve the necessary sensitivity and selectivity.

Analytical TechniqueApplication
Gas Chromatography-Mass Spectrometry (GC-MS)Identification and quantification of this compound in essential oils and environmental matrices.
High-Performance Liquid Chromatography (HPLC)Separation and analysis of phthalate metabolites in various samples.

Future Research Directions and Translational Opportunities

Investigation of Structure-Activity Relationships for Targeted Bioactivity

A foundational step in developing novel therapeutic agents from the dimethyl 4-hydroxyisophthalate scaffold is a comprehensive investigation into its structure-activity relationships (SAR). The goal of SAR studies is to systematically modify the molecule's structure and correlate these changes with resulting biological activity, thereby identifying the key chemical features—or pharmacophores—responsible for its effects. General SAR principles for phenolic compounds and esters suggest that modifications to the hydroxyl group, the ester functionalities, and the aromatic ring can significantly impact bioactivity, such as enzyme inhibition. tandfonline.comuc.ptnih.gov

Future research should focus on synthesizing a library of derivatives to probe these relationships. Key modifications could include:

Modification of the Phenolic Hydroxyl Group: Converting the hydroxyl group to an ether or an acyl group to determine its importance as a hydrogen bond donor or acceptor.

Variation of the Ester Groups: Replacing the methyl esters with larger alkyl or aryl groups to explore the impact of lipophilicity and steric bulk on target engagement.

Substitution on the Aromatic Ring: Introducing various substituents (e.g., halogens, alkyl, nitro groups) at the vacant positions on the benzene (B151609) ring to modulate the electronic properties and explore additional binding interactions.

These derivatives would then be screened in relevant biological assays, such as those for platelet aggregation or coagulation cascade enzyme inhibition, to build a robust SAR model. A hypothetical SAR study for anticoagulant activity is outlined below.

Table 1: Hypothetical Structure-Activity Relationship Study for this compound Derivatives

Compound IDModification from Parent ScaffoldHypothesized Effect on Anticoagulant ActivityRationale
DMI-001Parent (this compound)Baseline ActivityReference compound.
DMI-0024-methoxyisophthalate (OH to OCH₃)Decreased ActivityTests the necessity of the phenolic hydroxyl as a hydrogen bond donor.
DMI-003Diethyl 4-hydroxyisophthalatePotentially Increased ActivityIncreases lipophilicity, which may improve cell membrane permeability or hydrophobic interactions with the target.
DMI-004Dimethyl 2-chloro-4-hydroxyisophthalatePotentially Altered Activity/SelectivityIntroduces an electron-withdrawing group and steric bulk, potentially altering binding orientation and affinity.
DMI-0054-Hydroxyisophthalic acidDecreased ActivityReplaces esters with carboxylic acids, increasing polarity and potentially reducing cell penetration.

Advanced Computational Design for Novel Derivatives

Leveraging advanced computational tools can significantly accelerate the design and optimization of novel derivatives with enhanced potency and selectivity. bohrium.comnih.gov Computer-aided drug design (CADD) methodologies, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can prioritize the synthesis of the most promising compounds, saving time and resources. researchgate.netnih.gov

A future computational workflow should begin by identifying a putative biological target. Given the compound's potential anticoagulant effects, a relevant target could be a serine protease in the coagulation cascade, such as Factor Xa or thrombin. The design process would proceed as follows:

Homology Modeling: If the crystal structure of the target protein is unavailable, a homology model would be generated based on the amino acid sequence and known structures of related proteins.

Molecular Docking: The parent this compound molecule would be docked into the active site of the target protein to predict its binding mode and affinity. This initial model would help rationalize the existing SAR data.

Pharmacophore Modeling: Based on the docked pose and SAR data from synthesized analogs, a 3D pharmacophore model can be constructed. This model defines the essential spatial arrangement of chemical features required for binding and activity.

Virtual Screening and In Silico Design: The pharmacophore model can be used to screen large virtual libraries of compounds to identify new scaffolds. More strategically, it can guide the in silico design of novel derivatives of this compound with optimized interactions with the target protein, such as additional hydrogen bonds or hydrophobic contacts. researchgate.net

In Silico ADMET Prediction: Promising designed compounds would be subjected to computational prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to filter out candidates with poor drug-like characteristics early in the process.

Table 2: Proposed Computational Workflow for Derivative Design

StepComputational MethodObjectiveExpected Outcome
1Target Identification and ValidationIdentify a plausible biological target based on preliminary bioactivity data (e.g., Factor Xa).A validated 3D protein structure for docking.
2Molecular DockingPredict the binding pose of the parent compound in the target's active site.A hypothetical binding model explaining key interactions.
3QSAR and Pharmacophore ModelingDevelop a predictive model based on synthesized analogs' activity.Identification of key chemical features required for bioactivity.
4Structure-Based Virtual DesignDesign novel derivatives with improved binding affinity and selectivity based on the docking and pharmacophore models.A prioritized list of virtual compounds for synthesis.
5ADMET PredictionComputationally evaluate the drug-likeness of designed compounds.Selection of candidates with favorable predicted pharmacokinetic and safety profiles.

Exploration of Broader Biological System Interactions

To translate a lead compound into a viable therapeutic or industrial product, a thorough understanding of its interactions within broader biological systems is necessary. The initial observation of anticoagulant activity provides a starting point, but a more extensive pharmacological and toxicological profile is required.

Future research should expand to include:

Target Deconvolution and Profiling: To move beyond the initial observation, unbiased screening methods should be employed to identify the specific molecular target(s) of this compound. This could involve activity-based protein profiling or screening against broad panels of enzymes and receptors, particularly those involved in hemostasis, inflammation, and cell signaling.

Mechanism of Action Studies: Once a primary target is confirmed, detailed mechanistic studies are needed to elucidate how the compound exerts its effect. For example, if it inhibits a specific enzyme, enzyme kinetics studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive).

Metabolic Stability and Metabolite Identification: In vitro studies using liver microsomes or hepatocytes should be conducted to assess the metabolic stability of this compound. This research would identify major metabolic pathways (e.g., hydrolysis of the ester groups, glucuronidation of the phenol) and characterize the resulting metabolites, which may have their own biological activities or toxicities. Phthalate (B1215562) esters, as a class, are known to be metabolized via hydrolysis to their monoester forms. mdpi.com

Off-Target and Toxicity Profiling: A systematic evaluation of potential off-target effects is crucial. This includes screening against panels of common off-targets (e.g., hERG channel, cytochrome P450 enzymes) and performing preliminary cytotoxicity assays in various cell lines to identify any potential liabilities.

Development of Scalable and Sustainable Synthetic Processes

The utility of this compound as a chemical intermediate or an active ingredient hinges on the availability of efficient, cost-effective, and environmentally responsible manufacturing processes. While it is noted as a "high yield, low cost" intermediate, future efforts should focus on aligning its production with the principles of green chemistry to minimize environmental impact and enhance scalability. biosynth.comrsc.org

Key areas for development include:

Green Chemistry Metrics: Existing synthetic routes should be evaluated using metrics like E-Factor (Environmental Factor) and Process Mass Intensity (PMI) to identify sources of waste. New routes should be designed to improve these metrics.

Alternative Catalysis: Research into replacing traditional acid or base catalysts with more sustainable alternatives is warranted. Biocatalysis, using enzymes like lipases, offers a highly selective and environmentally benign method for ester synthesis under mild conditions. nih.govnih.gov Heterogeneous catalysts that can be easily recovered and recycled would also improve the sustainability of the process.

Continuous Flow Synthesis: Transitioning from batch production to continuous flow manufacturing can offer significant advantages in terms of safety, consistency, and scalability. Flow reactors provide superior heat and mass transfer, allowing for faster reactions and better control over product quality, which is particularly beneficial for multi-step syntheses. nih.gov

Sustainable Feedstocks and Solvents: Investigating the synthesis of this compound from renewable feedstocks would represent a significant advance in sustainability. Furthermore, replacing hazardous organic solvents with greener alternatives or developing solvent-free reaction conditions would substantially reduce the environmental footprint of the synthesis. jetir.org

Table 3: Comparison of Hypothetical Synthetic Routes for this compound

ParameterTraditional Batch Synthesis (Hypothetical)Proposed Green Continuous Flow Synthesis
Starting Materials4-Hydroxyisophthalic acid, Methanol (B129727)Renewable precursors to 4-hydroxyisophthalic acid, Methanol
CatalystConcentrated Sulfuric Acid (stoichiometric)Immobilized Lipase (catalytic, recyclable)
SolventToluene (reflux)Solvent-free or green solvent (e.g., 2-MeTHF)
Process TypeBatchContinuous Flow
Waste Generation (E-Factor)High (acidic waste, solvent waste)Low (minimal waste, catalyst recycling)
ScalabilityLimited by reactor size and heat transferEasily scalable by numbering-up or longer run times

Q & A

Basic: What analytical techniques are recommended for confirming the purity and structural identity of Dimethyl 4-hydroxyisophthalate in synthetic chemistry research?

Answer:
To confirm purity and structural identity, researchers should employ a combination of high-performance liquid chromatography (HPLC) for purity assessment (≥95% by area normalization) and spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to verify the presence of characteristic signals (e.g., methyl ester groups at δ ~3.8–3.9 ppm and aromatic protons at δ ~7.3–8.1 ppm) .
  • Mass Spectrometry (MS) : Use electrospray ionization (ESI-MS) or gas chromatography-mass spectrometry (GC-MS) to confirm the molecular ion peak at m/z 210.18 (C10_{10}H10_{10}O5_5) .
  • Melting Point Analysis : Compare observed melting points with literature values (if available) to validate crystallinity .

Advanced: How can researchers design enzyme inhibition assays to study the competitive inhibition mechanism of this compound against 4-hydroxybenzoate 1-hydroxylase?

Answer:
Key steps include:

  • Substrate Competition Assays : Use varying concentrations of 4-hydroxybenzoate (substrate) and this compound (inhibitor) to measure changes in NADH oxidation rates. Calculate the inhibition constant (KiK_i) using Lineweaver-Burk plots, as demonstrated in studies where Ki=306 μMK_i = 306\ \mu M for this compound .
  • Control Experiments : Include chloride ions (e.g., NaCl) to assess mixed-type inhibition at high concentrations (>100 mM), which may indicate flavin dissociation interference .
  • Kinetic Modeling : Apply Michaelis-Menten equations to distinguish between competitive and non-competitive inhibition mechanisms .

Basic: What solvent systems are optimal for dissolving this compound in experimental settings, and how does logP influence solvent selection?

Answer:
The compound’s logP (partition coefficient) of ~1.2 indicates moderate hydrophobicity. Recommended solvents include:

  • Polar Aprotic Solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for stock solutions.
  • Aqueous Buffers : For biological assays, prepare working solutions in phosphate-buffered saline (PBS) or Tris-HCl (pH 7.4) with <1% DMSO to maintain solubility .
  • Methanol/Ethanol : Suitable for chromatographic applications (e.g., HPLC mobile phases) .

Advanced: What experimental approaches are used to investigate the role of this compound in microbial metabolic pathways, such as in Burkholderia cepacia?

Answer:

  • RNA Hybridization : Use Northern blotting with gene-specific probes (e.g., mopA or mopB) to analyze expression levels of metabolic enzymes in bacteria grown on 4-hydroxyisophthalate as a sole carbon source .
  • Metabolite Profiling : Employ LC-MS or GC-MS to identify intermediates (e.g., protocatechuate) generated during biodegradation .
  • Knockout Strains : Compare wild-type and mutant strains lacking key catabolic genes to confirm metabolic pathway dependencies .

Data Contradiction: How should researchers address discrepancies between observed and literature-reported inhibitory effects of this compound in enzymatic studies?

Answer:

  • Methodological Review : Verify assay conditions (e.g., pH, temperature, cofactors) that may alter enzyme activity. For example, chloride ions >100 mM can shift inhibition from competitive to mixed-type .
  • Batch Variability : Check compound purity using HPLC; impurities like 4-hydroxyisophthalic acid (CAS 636-46-4) may confound results .
  • Statistical Validation : Perform dose-response curves in triplicate and apply ANOVA to assess significance of deviations .

Basic: What synthetic routes are documented for this compound, and how can researchers optimize yields?

Answer:

  • Esterification : React 4-hydroxyisophthalic acid with methanol in the presence of H2_2SO4_4 (acid catalysis) under reflux. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .
  • Yield Optimization : Use Dean-Stark traps to remove water and shift equilibrium. Typical yields range from 60–75%; recrystallization from ethanol improves purity .

Advanced: How can researchers utilize computational tools to predict the biological activity or toxicity of this compound?

Answer:

  • ADMET Prediction : Use platforms like SwissADME to estimate gastrointestinal absorption (high), blood-brain barrier permeability (low), and cytochrome P450 inhibition profiles .
  • Molecular Docking : Model interactions with target enzymes (e.g., 4-hydroxybenzoate 1-hydroxylase) using AutoDock Vina to identify binding affinities and critical residues .

Data Analysis: What strategies are recommended for interpreting NMR or MS data when characterizing derivatives of this compound?

Answer:

  • NMR Assignments : Compare experimental shifts with predicted values from ChemDraw or ACD/Labs. For example, the deshielded aromatic proton at δ 8.1 ppm corresponds to the para-hydroxy group .
  • Fragmentation Patterns : In ESI-MS, look for characteristic fragments like m/z 165 (loss of COOCH3_3) and m/z 121 (aromatic ring cleavage) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Dimethyl 4-hydroxyisophthalate
Reactant of Route 2
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Reactant of Route 2
Dimethyl 4-hydroxyisophthalate

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